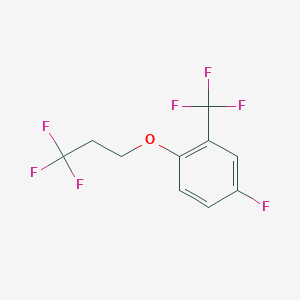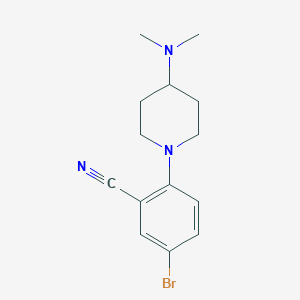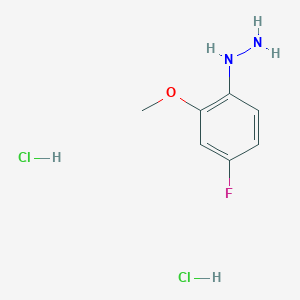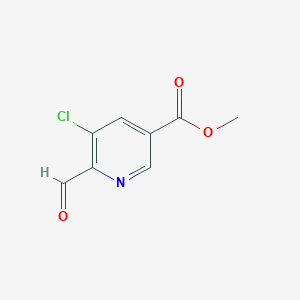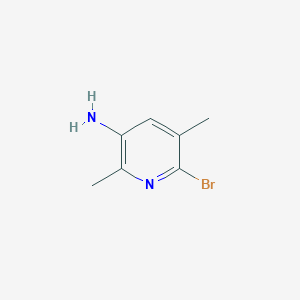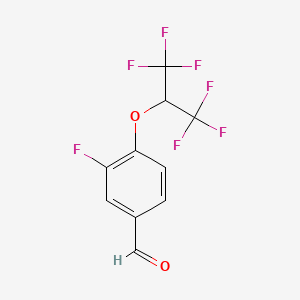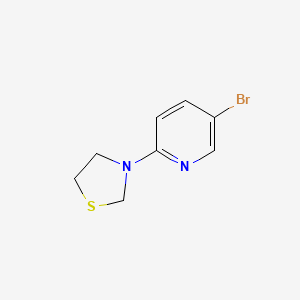![molecular formula C6H5N3O B1445918 [1,2,4]Triazolo[1,5-a]pyridin-5-ol CAS No. 1824144-99-1](/img/structure/B1445918.png)
[1,2,4]Triazolo[1,5-a]pyridin-5-ol
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is known for its potential as an inverse agonist for RORγt, inhibitors for PHD-1, JAK1, and JAK2, and its applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Microwave-Mediated Synthesis: : A catalyst-free, additive-free, and eco-friendly method for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This tandem reaction includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
-
Mechanochemical Method: : Developed by Liu and coworkers, this method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridin-5-ol are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidative cyclization, particularly when starting from N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
-
Substitution: : Reactions involving nucleophilic substitution are common, especially in the presence of catalysts like copper acetate .
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Catalysts: Copper acetate, air atmosphere for oxidative coupling reactions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-5-ol has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block for synthesizing complex heterocyclic compounds .
-
Biology: : Acts as an inhibitor for enzymes like PHD-1, JAK1, and JAK2, making it valuable in studying biological pathways .
-
Medicine: : Potential therapeutic agent for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
-
Industry: : Utilized in the development of efficient light-emitting materials for phosphorescent OLED devices .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
-
[1,2,4]Triazolo[1,5-a]pyrimidines: : These compounds share a similar triazole-pyridine fused ring structure and exhibit comparable biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
-
Pyrazolo[1,5-a]pyrimidines:
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-5-ol is unique due to its specific biological activities and its potential as a therapeutic agent for a wide range of disorders. Its ability to act as an inverse agonist for RORγt and inhibit multiple enzymes makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDBLJUNZKOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)

